molecular formula C22H22N2O6 B6014220 1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Cat. No.: B6014220
M. Wt: 410.4 g/mol
InChI Key: MOQAUDDKBXNPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrrole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Transformations: Introduction of hydroxyl, methoxy, and carboxylic acid groups through reactions such as hydroxylation, methylation, and carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Exploration of its properties for the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Uniqueness: 1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3-ethyl-1-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-3-22(21(28)29)16-15(17(23-22)13-10-7-11-14(30-2)18(13)25)19(26)24(20(16)27)12-8-5-4-6-9-12/h4-11,15-17,23,25H,3H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQAUDDKBXNPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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